2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide
Description
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core, a sulfanyl group, and a sulfamoylphenylacetamide moiety
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c1-24-14-5-3-2-4-13(14)16-17(24)21-18(23-22-16)28-10-15(25)20-11-6-8-12(9-7-11)29(19,26)27/h2-9H,10H2,1H3,(H,20,25)(H2,19,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZFBZPXWYMNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide involves multiple steps and specific reaction conditions. One common synthetic route includes the halocyclization of 3-[(2-bromoprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-B]indole with bromine . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine and iodine . For example, the halocyclization reaction with bromine results in the formation of 3-halomethyl-10H-[1,3]thiazolo[3′,2′:2,3][1,2,4]triazino[5,6-B]indol-4-ium halides . These reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel triazinoindole derivatives Additionally, it may be used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as 3-hydrazino-5H-[1,2,4]triazino[5,6-B]indole and ethyl 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate . These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
